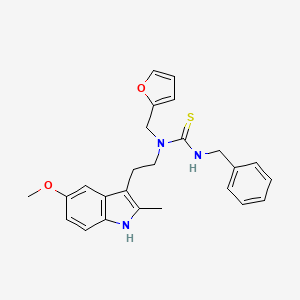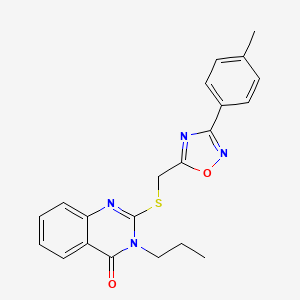
3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Agents
Novel quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity. One study found that compounds in this class, specifically those with a 3-substituted propylthio modification, showed significant protection against histamine-induced bronchospasm in guinea pigs. For example, a compound named OT5 emerged as highly active, offering substantial protection with minimal sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Corrosion Inhibition
Quinazolinone derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic media. Studies incorporating quinazolinone with various functional groups showed these compounds significantly inhibit corrosion, with efficiency increasing with concentration. The mechanism involves chemical adsorption on the metal surface, forming a protective layer, indicating these derivatives' potential in corrosion protection applications (Errahmany et al., 2020).
Antimicrobial Agents
Research has also focused on synthesizing quinazolinone derivatives with antimicrobial properties. A series of compounds were tested against various bacterial strains, showing broad-spectrum activity. Notably, compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Buha et al., 2012).
Cytotoxic Evaluation
Quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Some conjugates showed significant cytotoxic activity, suggesting their potential as cancer therapeutic agents. The study indicated that substituent variation on the quinazolinone ring could enhance cytotoxicity, offering insights into designing more effective anticancer drugs (Hassanzadeh et al., 2019).
Anti-inflammatory Activity
Another area of research has involved evaluating the anti-inflammatory activity of quinazolin-4-one derivatives. Compounds synthesized in this class were tested for their ability to inhibit oedema, showing varying degrees of activity. These findings suggest that certain quinazolin-4-one derivatives could be developed as new anti-inflammatory agents, with some compounds demonstrating comparable activity to standard drugs (Kumar & Rajput, 2009).
Wirkmechanismus
Zukünftige Richtungen
Quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on exploring the potential applications of “3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)28-13-18-23-19(24-27-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNEOXZODPKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)
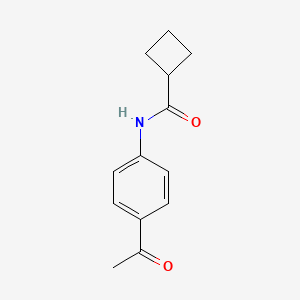
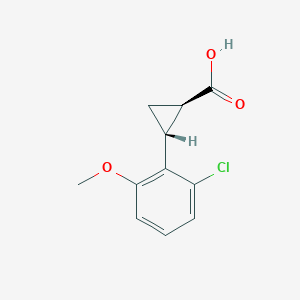
![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)
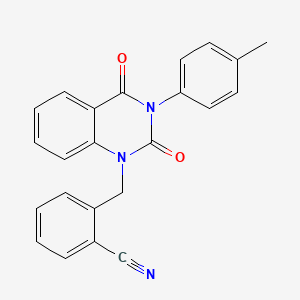
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)
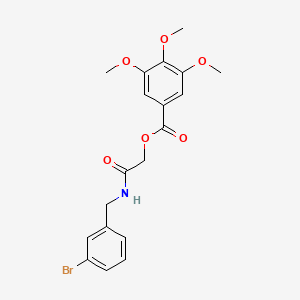
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)
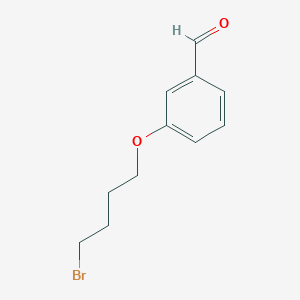
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)
